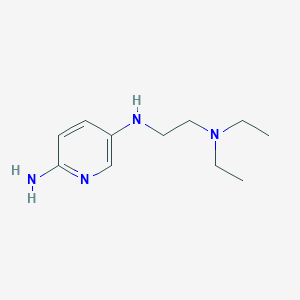

N5-(2-Diethylamino-ethyl)-pyridine-2,5-diamine

Description

N5-(2-Diethylamino-ethyl)-pyridine-2,5-diamine is a pyridine-2,5-diamine derivative characterized by a diethylaminoethyl substituent at the N5 position. Pyridine-2,5-diamine derivatives are notable for their planar aromatic core and dual amine groups, which enable diverse applications in coordination chemistry, pharmaceuticals, and materials science. The diethylaminoethyl group introduces steric bulk and basicity, influencing solubility, reactivity, and biological interactions .

Properties

Molecular Formula |

C11H20N4 |

|---|---|

Molecular Weight |

208.30 g/mol |

IUPAC Name |

5-N-[2-(diethylamino)ethyl]pyridine-2,5-diamine |

InChI |

InChI=1S/C11H20N4/c1-3-15(4-2)8-7-13-10-5-6-11(12)14-9-10/h5-6,9,13H,3-4,7-8H2,1-2H3,(H2,12,14) |

InChI Key |

WROAABSBNUIQAU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCNC1=CN=C(C=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(2-Diethylamino-ethyl)-pyridine-2,5-diamine typically involves the reaction of pyridine derivatives with diethylamino-ethylamine under controlled conditions. One common method includes the use of a pyridine-2,5-diamine precursor, which is reacted with diethylamino-ethylamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-efficiency catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N5-(2-Diethylamino-ethyl)-pyridine-2,5-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in inert atmospheres to prevent unwanted side reactions.

Substitution: Various electrophiles such as alkyl halides or acyl chlorides; reactions are often carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research

N5-(2-Diethylamino-ethyl)-pyridine-2,5-diamine has been investigated as a potential CXCR4 antagonist. CXCR4 is a chemokine receptor implicated in cancer metastasis and inflammatory diseases. A study synthesized a series of pyridine derivatives, including this compound, which demonstrated effective inhibition of CXCR4 with an effective concentration (EC) of 100 nM or less. Notably, some derivatives achieved over 75% inhibition in invasion assays, indicating their potential as therapeutic agents in cancer treatment .

Toxicity Studies

The compound is also utilized in toxicity studies for drug formulations. It serves as a reference standard in the quality control of pharmaceuticals, particularly in the manufacturing of drugs like Palbociclib. This application is critical for ensuring the safety and efficacy of new drug formulations .

Drug Formulation and Quality Control

This compound plays a vital role in the development and quality control of pharmaceutical products. It is used for:

- ANDA and DMF Filing : The compound assists in filing Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF), ensuring compliance with regulatory standards .

- Quality Control : It is employed in the quality control processes for drugs like Palbociclib, where its presence as an impurity must be monitored to maintain product integrity .

Hair Coloring Compositions

The compound's derivatives are also explored in cosmetic applications, particularly in oxidative hair dyeing compositions. Research indicates that certain pyridine derivatives can act as couplers in hair dye formulations, enhancing color retention and stability . These applications highlight the versatility of this compound beyond traditional medicinal uses.

Case Study 1: CXCR4 Antagonism

In a study focusing on the synthesis of pyridine derivatives as CXCR4 antagonists, several compounds were evaluated for their ability to inhibit cancer cell invasion. The study found that specific derivatives exhibited promising results, with one compound showing a significant reduction in inflammation during preclinical trials .

Case Study 2: Quality Control in Drug Manufacturing

A pharmaceutical company utilized this compound as a reference standard during the production of Palbociclib. The compound's effectiveness in maintaining quality control was documented through rigorous testing protocols that ensured compliance with FDA regulations .

Data Tables

| Application Area | Specific Use | Outcome/Effect |

|---|---|---|

| Medicinal Chemistry | CXCR4 antagonism | Effective inhibition of cancer cell invasion |

| Drug Formulation | Quality Control | Ensures safety and efficacy of drug formulations |

| Hair Coloring Compositions | Coupler in oxidative hair dyes | Improved color retention and stability |

Mechanism of Action

The mechanism of action of N5-(2-Diethylamino-ethyl)-pyridine-2,5-diamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s diethylamino-ethyl group can facilitate binding to specific sites, while the pyridine ring and amino groups may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyridine-2,5-diamine derivatives differ primarily in substituents at the N5 position, which dictate their physicochemical and biological properties. Below is a comparative table:

Key Research Findings

- Electronic and Steric Effects :

- Electron-donating groups (e.g., -OCH3 in N5-(3-Methoxyphenyl)-pyridine-2,5-diamine) increase electron density on the pyridine ring, enhancing hydrogen-bonding interactions .

- Bulky substituents (e.g., cycloheptyl-pyrazolo-pyrimidine) reduce conformational flexibility, improving binding specificity in kinase inhibitors .

- Hydrogen Bonding and Crystallinity: Derivatives like N5-(3-Methoxyphenyl)-pyridine-2,5-diamine form extensive N–H···N hydrogen-bonded networks, stabilizing crystal structures . In contrast, N5-(2-Aminoethyl)-pyridine-2,5-diamine exhibits fewer intermolecular interactions due to its linear substituent, reducing crystallinity .

- Pharmaceutical Relevance: N5-(2-Aminoethyl)-pyridine-2,5-diamine is a critical impurity in Palbociclib synthesis, requiring strict regulatory control . The diethylaminoethyl group in the parent compound may enhance blood-brain barrier penetration, making it relevant in CNS drug development.

Biological Activity

N5-(2-Diethylamino-ethyl)-pyridine-2,5-diamine is a pyridine derivative with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C12H18N4 and a molecular weight of approximately 208.3 g/mol. The compound features a diethylamino group attached to the ethyl chain at the nitrogen position of the pyridine ring, which enhances its lipophilicity and potential bioavailability compared to similar compounds.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Anti-Cancer Properties : The compound has been studied for its potential as an anti-cancer agent. It may target specific pathways involved in tumor growth, particularly through inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Psychotropic Effects : Preliminary studies suggest that derivatives of pyridine compounds can exhibit psychotropic properties, including anxiolytic and antidepressant effects. This has been explored in the context of structure-activity relationships to identify potent neuroactive compounds .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Alkylation Reactions : Utilizing diethylamine for the introduction of the diethylamino group.

- Pyridine Ring Functionalization : Modifying the pyridine ring to enhance biological activity.

These methods allow for efficient production while maintaining high purity levels necessary for research applications.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key features influencing its activity include:

- Lipophilicity : The presence of two ethyl groups on the nitrogen enhances membrane permeability.

- Functional Group Variations : Modifications to the amino or pyridine groups can significantly impact biological interactions and efficacy.

Comparison with Related Compounds

| Compound Name | CAS Number | Molecular Weight | Key Features |

|---|---|---|---|

| N5-(2-Aminoethyl)-pyridine-2,5-diamine | 1248105-96-5 | 152.20 | Lacks diethylamino group |

| N5-(dimethylamino)ethyl-pyridine-2,5-diamine | 1018542-85-2 | 182.25 | Contains dimethyl instead of diethyl |

| N5-(tert-butyl)pyridine-2,5-diamine | Not listed | Varies | Features tert-butyl group |

This table illustrates how structural variations can influence biological activity and pharmacological properties.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Cyclin-dependent Kinase Inhibition : Research has shown that related compounds effectively inhibit CDK4, suggesting that this compound may also possess similar inhibitory effects against cell proliferation disorders such as cancer .

- Neuroactive Properties : Investigations into related pyridine derivatives have demonstrated significant anxiolytic and antidepressant effects in animal models, indicating that modifications to structures similar to this compound could yield therapeutics with broad neuropsychiatric applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.